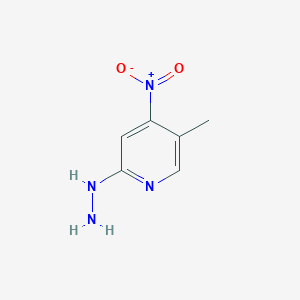

2-Hydrazinyl-5-methyl-4-nitropyridine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H8N4O2 |

|---|---|

Poids moléculaire |

168.15 g/mol |

Nom IUPAC |

(5-methyl-4-nitropyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H8N4O2/c1-4-3-8-6(9-7)2-5(4)10(11)12/h2-3H,7H2,1H3,(H,8,9) |

Clé InChI |

NFMHJULPDFCVET-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN=C(C=C1[N+](=O)[O-])NN |

Origine du produit |

United States |

Synthetic Methodologies for 2 Hydrazinyl 5 Methyl 4 Nitropyridine

Precursor Synthesis and Advanced Starting Material Preparation

The foundation of synthesizing 2-Hydrazinyl-5-methyl-4-nitropyridine lies in the effective preparation of its key precursors. This section details the synthesis of essential halogenated pyridine (B92270) intermediates and the preparation of hydrazine (B178648) reagents.

Synthesis of Halogenated Pyridine Intermediates (e.g., 2-Chloro-5-methyl-4-nitropyridine)

A crucial intermediate for the synthesis of the target molecule is 2-Chloro-5-methyl-4-nitropyridine. nbinno.com This compound serves as a versatile building block due to the presence of a displaceable chlorine atom and a reactive nitro group on the pyridine ring. nbinno.com

One common synthetic route to 2-Chloro-5-methyl-4-nitropyridine begins with 2-amino-4-methylpyridine (B118599). guidechem.com The synthesis involves a multi-step process that includes nitration, hydrolysis, and subsequent chlorination. guidechem.com

Nitration: 2-amino-4-methylpyridine is treated with a mixture of concentrated sulfuric acid and fuming nitric acid to introduce a nitro group, yielding 2-amino-5-nitro-4-methylpyridine. guidechem.com

Hydrolysis: The resulting 2-amino-5-nitro-4-methylpyridine is then hydrolyzed, typically using a dilute sulfuric acid solution and sodium nitrite, to produce 2-hydroxy-5-nitro-4-methylpyridine. guidechem.com

Chlorination: The final step involves the chlorination of 2-hydroxy-5-nitro-4-methylpyridine using a chlorinating agent such as phosphorus pentachloride in phosphorus trichloride (B1173362) as a solvent to afford the desired 2-Chloro-5-methyl-4-nitropyridine. guidechem.com

An alternative precursor, 2-chloro-5-methyl-4-nitropyridine-1-oxide, can also be synthesized. This is achieved by nitrating 2-chloro-5-methylpyridine-1-oxide with a mixture of concentrated nitric acid and concentrated sulfuric acid. chemicalbook.comgoogle.com

Table 1: Synthesis of Halogenated Pyridine Intermediates

| Starting Material | Reagents | Product |

|---|---|---|

| 2-amino-4-methylpyridine | 1. Conc. H₂SO₄, Fuming HNO₃2. Dil. H₂SO₄, NaNO₂3. PCl₅, PCl₃ | 2-Chloro-5-methyl-4-nitropyridine |

Preparation of Hydrazine Reagents and Derivatives

Hydrazine and its derivatives are fundamental nucleophiles in the synthesis of hydrazinylpyridines. Hydrazine hydrate (B1144303) is a commonly used reagent for this purpose. researchgate.netorgsyn.org The preparation of hydrazine itself can be achieved through various industrial processes, such as the Olin Raschig process, which involves the reaction of sodium hypochlorite (B82951) with ammonia (B1221849), or the ketazine process (peroxide process), which utilizes ammonia and hydrogen peroxide. youtube.com

For specific applications, substituted hydrazines can be prepared. For instance, polyhalogenophenyl- and polyhalogenopyridyl-hydrazines are synthesized from the corresponding perfluoro-, perchloro-, or perbromo-compounds and hydrazine hydrate. researchgate.net Additionally, N-Boc protected hydrazines can be obtained through the electrophilic amination of primary amines with a diethylketomalonate-derived oxaziridine. organic-chemistry.org

Direct Synthetic Approaches to this compound

The direct synthesis of this compound is predominantly achieved through nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism is a cornerstone in the synthesis of substituted pyridines. mdpi.com It involves the reaction of an electron-deficient aromatic ring, activated by electron-withdrawing groups like the nitro group, with a nucleophile. mdpi.com In the case of this compound synthesis, the halogenated precursor, 2-Chloro-5-methyl-4-nitropyridine, reacts with hydrazine.

The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine in various solvents proceeds via uncatalyzed substitution. researchgate.net Similarly, the synthesis of 2-hydrazinylpyridines from chloropyridines and hydrazine hydrate can be efficiently carried out. researchgate.net

Optimization of Reaction Conditions (Solvent Systems, Temperature, Catalysis)

The efficiency of SNAr reactions is highly dependent on the reaction conditions. The choice of solvent plays a critical role. For instance, in the reaction of 1-amino-2(1H)-pyridine-2-imine derivatives with dimethyl acetylenedicarboxylate, acetonitrile (B52724) was found to be the most effective solvent. researchgate.net Studies on the hydrazinolysis of 2,4-dinitrobenzene derivatives have been conducted in solvents such as methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Temperature is another crucial parameter. For example, the preparation of 2-hydrazino-4-amino-5-methyl-pyrimidine from 2-chloro-4-methyl-pyrimidine and hydrazine hydrate is carried out at 100°C. prepchem.com The reaction of 2-chloro-5-methyl-4-nitro-l-oxido-pyridin-l-ium can be performed in a pressure reactor at elevated temperatures. google.com

While many SNAr reactions proceed without a catalyst, the use of catalysts can sometimes enhance reaction rates and yields. However, in a study involving the reaction of 1-amino-2(1H)-pyridine-2-imine derivatives, the addition of palladium(II) acetate (B1210297) did not improve the yield. researchgate.net

Table 2: Optimization of SNAr Reaction Conditions

| Parameter | Conditions Explored | Observations |

|---|---|---|

| Solvent | Ethanol, Acetonitrile, Methanol, DMSO | Acetonitrile showed high efficacy in a related pyridine synthesis. researchgate.net Hydrazinolysis of dinitrobenzene derivatives studied in various polar solvents. researchgate.net |

| Temperature | Room temperature to 110°C | Higher temperatures are often employed to drive the reaction to completion. guidechem.comprepchem.com |

| Catalysis | Palladium(II) acetate | Found to be ineffective in a specific pyrazolo[1,5-a]pyridine (B1195680) synthesis. researchgate.net |

Mechanistic Elucidation of SNAr Pathways

The SNAr mechanism generally proceeds through a two-step addition-elimination pathway involving the formation of a Meisenheimer-type intermediate. researchgate.netresearchgate.net The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netnih.gov Subsequently, the leaving group is expelled, leading to the final substituted product.

Kinetic studies of SNAr reactions on substituted pyridines with secondary amines have shown that the first step, the formation of the Meisenheimer complex, is often the rate-determining step. researchgate.net However, in the reaction of certain 2,4-dinitrobenzene derivatives with hydrazine in DMSO, the departure of the leaving group was found to be the rate-determining step. researchgate.net

The nature of the solvent can also influence the reaction mechanism. For instance, in the reaction of 4-chloroquinazoline (B184009) with hydrazine, the solvent can establish hydrogen bonds with the hydrazine, enhancing its nucleophilicity. nih.gov Computational studies have also been employed to investigate whether SNAr reactions proceed through a concerted or stepwise mechanism. nih.gov For some systems, a concerted mechanism, where bond formation and bond breaking occur simultaneously, is predicted, particularly for more electron-rich aromatic systems. nih.gov

Multicomponent Reaction (MCR) Strategies for Pyridine Construction

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single operation to form a product that contains portions of all reactants, are highly efficient for constructing complex heterocyclic rings like pyridine. nih.gov The Hantzsch pyridine synthesis, a well-established MCR, is a foundational method for producing 1,4-dihydropyridine (B1200194) (DHP) derivatives, which can then be oxidized to the corresponding pyridines. mdpi.com

Recent advancements have focused on the MCR synthesis of unsymmetrical 4-methyl-substituted 5-nitropyridines. mdpi.commagritek.com A common strategy involves the reaction of a β-dicarbonyl compound, an aldehyde source, a nitro-containing compound, and an ammonia source (like ammonium (B1175870) acetate) in an acidic medium. mdpi.comdntb.gov.ua For instance, the reaction of 2-nitroacetophenone, acetaldehyde (B116499) diethyl acetal, a β-dicarbonyl compound, and ammonium acetate yields 4-methyl-substituted 5-nitro-1,4-dihydropyridines. magritek.com These DHP intermediates are excellent precursors that can be aromatized to form the stable 5-nitropyridine ring. mdpi.com The final introduction of the hydrazinyl group at the 2-position would typically occur in a subsequent step, often via nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the synthesized nitropyridine core. researchgate.net

The versatility of MCRs allows for the creation of a diverse library of substituted pyridines by varying the initial components. The mechanism often involves a series of condensations and cyclizations, such as Knoevenagel condensation followed by Michael addition and intramolecular cyclocondensation. nih.gov

Table 1: Example of a Multicomponent Reaction for a 5-Nitropyridine Precursor

| Reactant A | Reactant B | Reactant C | Reactant D | Catalyst/Solvent | Intermediate Product |

|---|

This table illustrates a general MCR approach for the synthesis of the pyridine core, which serves as a precursor to the final target compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govmdpi.com In the context of synthesizing precursors for this compound, several green strategies can be employed.

One of the core tenets of green chemistry is the use of environmentally benign solvents or, ideally, no solvent at all. nih.gov Research into Hantzsch-type reactions has explored the use of "green solvents" and alternative energy sources like microwave and ultrasound irradiation to accelerate reaction rates and improve yields. mdpi.commdpi.com Water, in particular, is an attractive solvent for some steps, reducing reliance on volatile organic compounds (VOCs). nih.gov

Catalysis is another pillar of green chemistry, favoring catalytic reagents over stoichiometric ones. nih.gov The development of efficient and recyclable catalysts for MCRs can significantly improve the atom economy and reduce waste. nih.gov Furthermore, designing chemical products that degrade into harmless substances after their use is a key long-term goal. nih.gov Real-time analysis and in-process monitoring can also be implemented to prevent the formation of hazardous byproducts. nih.gov

Table 2: Application of Green Chemistry Principles in Pyridine Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefit |

|---|---|---|

| Safer Solvents & Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. mdpi.comnih.gov | Reduces volatile organic compound (VOC) emissions and solvent-related waste. |

| Energy Efficiency | Employing microwave or ultrasound irradiation. mdpi.com | Accelerates reaction times and often improves product yields. |

| Catalysis | Use of reusable or highly efficient catalysts (e.g., biomimetic catalysts). nih.gov | Improves atom economy and minimizes catalyst waste. |

| Pollution Prevention | Real-time process monitoring to control byproduct formation. nih.gov | Prevents the generation of hazardous substances from the outset. |

Advanced Purification Methodologies for Synthetic Products

Achieving high purity is critical for the final application of a synthesized chemical compound. A combination of chromatographic and non-chromatographic techniques is often employed to isolate the target molecule from unreacted starting materials, reagents, and byproducts.

Chromatographic Techniques (e.g., Flash Chromatography, HPLC Principles)

Chromatography is an indispensable tool for the purification of synthetic products, including pyridine derivatives. nih.gov High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing purity and can also be used on a preparative scale for purification. cdc.gov The choice of stationary phase (the column) and mobile phase (the solvent) is crucial for achieving good separation. For pyridine derivatives, which are basic, interactions with acidic silanol (B1196071) groups on standard silica (B1680970) columns can lead to poor peak shape and broadening. chromforum.org To overcome this, specialized columns with high-purity silica and extensive end-capping are often used. Alternatively, mobile phase modifiers like trifluoroacetic acid (TFA) can be added, though this can be problematic for mass spectrometry detection. chromforum.org

Flash chromatography, a faster, lower-pressure variant of column chromatography, is commonly used for routine purification in synthetic labs. The principles of separation are the same as in HPLC, relying on the differential partitioning of compounds between the stationary and mobile phases.

Gas chromatography (GC) is another viable method, particularly for volatile pyridine compounds, often coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS) for high sensitivity and specificity. cdc.gov

Recrystallization Strategies for Enhanced Purity

Recrystallization is a robust and widely used technique for purifying solid organic compounds. libretexts.org The method is based on the principle that the solubility of a compound in a solvent generally increases with temperature. rsc.org An impure solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools slowly, the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor). mt.com

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. rsc.org The process can be optimized by controlling the rate of cooling; slow cooling often leads to larger, purer crystals. stackexchange.com Seeding the solution with a pure crystal can help initiate crystallization if it does not occur spontaneously. rsc.org

Table 3: Key Steps in Recrystallization for Purity Enhancement

| Step | Objective | Key Considerations |

|---|---|---|

| 1. Solvent Selection | Find a solvent with a high-temperature coefficient of solubility for the target compound. mt.com | The solvent's boiling point should be lower than the melting point of the solute. |

| 2. Dissolution | Dissolve the impure solid in a minimal amount of boiling solvent. libretexts.org | Using excess solvent will reduce the final yield. |

| 3. Cooling | Allow the saturated solution to cool slowly and undisturbed. stackexchange.com | Slow cooling promotes the formation of pure, well-defined crystals. |

| 4. Crystal Collection | Isolate the purified crystals from the mother liquor. | Typically done by vacuum filtration. libretexts.org |

| 5. Washing & Drying | Wash crystals with a small amount of cold solvent and dry them thoroughly. rsc.org | Washing removes any adhering mother liquor containing impurities. |

Scale-Up Considerations and Process Optimization for this compound Synthesis

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a larger, industrial scale (kilograms) requires careful process optimization and consideration of engineering challenges. The primary goals are to ensure safety, reproducibility, cost-effectiveness, and consistent product quality.

Key parameters such as reaction temperature, concentration of reactants, catalyst loading, and reaction time must be systematically optimized to maximize yield and minimize byproduct formation. For exothermic reactions, which are common in nitration processes, heat management becomes critical on a larger scale to prevent thermal runaways.

The choice of equipment is also vital. While round-bottom flasks are suitable for lab-scale synthesis, larger, jacketed reactors are needed for scale-up to allow for precise temperature control. For certain reactions, moving from traditional batch processing to continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and consistency. doi.org A continuous flow setup allows for better control over reaction parameters and heat transfer, making it particularly suitable for potentially hazardous reactions. doi.org Downstream processing, including product isolation and purification, must also be scalable. For example, large-scale filtration and drying equipment would replace laboratory glassware.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Hydrazinyl 5 Methyl 4 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. A full NMR analysis of 2-Hydrazinyl-5-methyl-4-nitropyridine would provide a complete picture of its atomic connectivity and structural nuances.

1H and 13C NMR for Comprehensive Structural Assignments

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural characterization of this compound. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). Similarly, the ¹³C NMR spectrum would identify all unique carbon atoms in the molecule.

Hypothetical ¹H NMR Data Table for this compound

| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 8.5 - 9.0 | s | - |

| H-6 | 7.8 - 8.2 | s | - |

| CH₃ | 2.3 - 2.6 | s | - |

| NH | 9.0 - 10.0 | br s | - |

Hypothetical ¹³C NMR Data Table for this compound

| Carbon | Hypothetical Chemical Shift (ppm) |

|---|---|

| C-2 | 155 - 160 |

| C-3 | 140 - 145 |

| C-4 | 148 - 152 |

| C-5 | 120 - 125 |

| C-6 | 135 - 140 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to piece together the molecular framework, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) correlations, showing which protons are coupled to each other. For this compound, this could confirm the connectivity within the pyridine (B92270) ring, if any existed.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively link the proton signals of the methyl group and the aromatic protons to their corresponding carbon atoms.

Dynamic NMR Studies (e.g., Restricted Rotation, Tautomerism)

Dynamic NMR studies could investigate phenomena such as restricted rotation around the C-N bond of the hydrazinyl group or potential tautomerism. For instance, the hydrazinyl group could exist in different conformations, and the pyridyl ring could potentially exhibit tautomeric forms. Variable temperature NMR experiments would be employed to study these dynamic processes. However, no such studies for this compound have been reported in the available literature.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Validation

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₆H₇N₅O₂), confirming the identity of the synthesized compound.

Hypothetical HRMS Data for this compound

| Formula | Calculated Exact Mass | Observed Exact Mass |

|---|

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm the arrangement of atoms. Analysis of the fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the nitro group (NO₂) or cleavage of the hydrazinyl moiety, providing further evidence for the proposed structure. However, specific fragmentation data for this compound is not available.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of a compound.

The vibrational spectrum of this compound is characterized by the distinct modes of its constituent functional groups. In the analysis of the analogous compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, the IR spectrum (in KBr) displayed two medium bands at 3352 and 3297 cm⁻¹ due to the vibrational coupling of the primary amine in the hydrazinyl group. A sharper band for the secondary amine N-H bond was recorded at 3215 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are typically observed as medium bands in the region of 3083–3052 cm⁻¹. Aliphatic C-H bonds, such as those in the methyl group, present bands between 3004 and 2822 cm⁻¹.

The nitro group (NO₂) exhibits strong and characteristic symmetric and asymmetric stretching vibrations. The pyridine ring itself has a series of characteristic skeletal vibrations. The positions of these bands can be influenced by the nature and position of the substituents on the ring.

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazinyl (-NHNH₂) | N-H Stretch (primary) | 3352, 3297 | Medium |

| Hydrazinyl (-NHNH₂) | N-H Stretch (secondary) | 3215 | Medium, Sharp |

| Pyridine Ring | Aromatic C-H Stretch | 3083–3052 | Medium |

| Methyl (-CH₃) | Aliphatic C-H Stretch | 3004–2822 | Medium |

Infrared spectroscopy is particularly sensitive to hydrogen bonding. In the solid state, intermolecular interactions, such as hydrogen bonds, can cause significant shifts in the vibrational frequencies of the involved functional groups. For instance, the N-H stretching bands of the hydrazinyl group are expected to be broader and shifted to lower frequencies in the solid state compared to a dilute solution in a non-polar solvent, indicating their participation in hydrogen bonding. In the crystal structure of the related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, molecules are linked by N-H···N and N-H···O hydrogen bonds, which would be reflected in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of compounds like this compound is dominated by the electronic transitions within the substituted pyridine ring system, which acts as the primary chromophore. For the related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, the UV-Vis spectrum exhibits three absorption maxima at approximately 238, 280, and 350 nm. The bands around 238 and 280 nm are attributed to π → π* transitions within the conjugated system of the aromatic pyridine ring. The absorption maximum at around 350 nm is assigned to an n → π* electronic transition of the hydrazinyl group. This lower energy transition is responsible for the yellow color of the compound.

| Absorption Maximum (λmax) | Assignment | Chromophore |

|---|---|---|

| ~238 nm | π → π | Pyridine Ring |

| ~280 nm | π → π | Pyridine Ring |

| ~350 nm | n → π* | Hydrazinyl Group |

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Such studies reveal information about the solute-solvent interactions and the nature of the electronic ground and excited states. For the analogous compound, a decrease in solvent polarity was found to cause slight bathochromic (red) shifts of the two π → π* transition maxima at ~238 and 280 nm. Conversely, the n → π* transition at ~350 nm in protic solvents is hypsochromically (blue) shifted relative to the maximum in aprotic solvents like dichloromethane. This behavior is indicative of specific interactions, such as hydrogen bonding, between the protic solvent and the solute molecule, which stabilize the ground state more than the excited state.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was determined by single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. In the solid state, the molecules are engaged in a three-dimensional network formed by a combination of intermolecular hydrogen bonds. Specifically, one N-H···N and two N-H···O hydrogen bonds, along with one C-H···O interaction, are responsible for the supramolecular aggregation. The N-H···N hydrogen bond self-assembles the molecules into dimers. This detailed structural information is crucial for understanding the compound's physical properties and its behavior in the solid state.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interactions | N-H···N, N-H···O, C-H···O Hydrogen Bonds |

Crystal Packing and Intermolecular Hydrogen Bonding Networks

Detailed information regarding the crystal system, space group, unit cell dimensions, and specific intermolecular interactions such as hydrogen bond donors, acceptors, distances, and angles for this compound is not available in published crystallographic data. Analysis of crystal packing and the formation of supramolecular structures through hydrogen bonding requires single-crystal X-ray diffraction data, which could not be located for this specific compound.

Conformational Analysis and Tautomeric Forms in the Crystalline State

A definitive analysis of the molecular conformation, including parameters such as dihedral angles, and the predominant tautomeric form (e.g., hydrazinyl vs. hydrazono) of this compound in its crystalline state is contingent upon experimental structural data. Without results from techniques such as X-ray crystallography or solid-state NMR, a scientifically validated discussion of these specific structural features is not possible.

Reactivity and Reaction Mechanisms of 2 Hydrazinyl 5 Methyl 4 Nitropyridine

Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a potent nucleophile and a versatile functional group in organic synthesis. Its reactivity is centered on the lone pairs of electrons on the nitrogen atoms, making it susceptible to reactions with a wide range of electrophiles.

A hallmark reaction of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones. youtube.comresearchgate.netquora.com This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a hydrazone, characterized by a C=N-N linkage. quora.com

The reaction of 2-hydrazinyl-5-methyl-4-nitropyridine with various aldehydes and ketones is expected to yield the corresponding hydrazone derivatives. This reaction is typically catalyzed by a small amount of acid. researchgate.net The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to produce the stable hydrazone.

While specific examples for this compound are not detailed in the provided literature, the reactivity of analogous compounds, such as 2-hydrazinylpyridine, demonstrates this principle. For instance, the reaction of 2-hydrazinylpyridine with various acetophenones readily generates the corresponding hydrazones, which can serve as precursors for more complex heterocyclic systems. mdpi.com This established reactivity pattern strongly suggests that this compound would behave similarly, reacting with a broad range of carbonyl compounds to form stable hydrazone products.

Table 1: Representative Condensation Reactions of Hydrazines with Carbonyl Compounds

| Hydrazine Reactant | Carbonyl Reactant | Product Type | Reference |

| 2-Hydrazinylpyridine | Acetophenone derivatives | Hydrazone | mdpi.com |

| Hydrazine Hydrate (B1144303) | Chalcone derivatives | Pyrazole (B372694) | miami.edu |

| Phenylhydrazine | Aldehydes/Ketones | Phenylhydrazone | youtube.comquora.com |

The hydrazinyl moiety is a critical building block for the synthesis of fused heterocyclic systems. The hydrazones formed from condensation reactions, or the hydrazine itself, can undergo subsequent intramolecular cyclization to form stable five- or six-membered rings fused to the parent pyridine (B92270) core.

Pyrazoles: The formation of a pyrazole ring is a common outcome of the reaction between a hydrazine and a 1,3-dicarbonyl compound or its equivalent. Aminopyrazoles, which are structurally related to hydrazines, are versatile building blocks for synthesizing a variety of pyrazole-fused heterocycles. researchgate.net For this compound, a reaction with a β-diketone, α,β-unsaturated ketone, or a similar substrate would likely lead to the formation of a pyrazolo[1,5-a]pyridine (B1195680) derivative. This type of reaction is a powerful method for constructing complex molecular scaffolds. mdpi.commiami.edunih.gov

Triazines: Similarly, the hydrazinyl group can participate in cyclization reactions to form fused triazine rings. For example, reacting a hydrazino-heterocycle with reagents containing adjacent electrophilic centers can lead to the formation of triazolo-fused systems. researchgate.net The reaction of 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile with carbon disulfide, for instance, yields a 1,2,4-triazolo-[3,4-a]-pyridine derivative. nih.govmdpi.com This indicates that this compound could be a valuable precursor for synthesizing pyrimido[5',6':5,4]thiazolo[3,2-a]benzimidazoles and related fused triazine structures.

The nucleophilic nitrogen atoms of the hydrazinyl group are susceptible to acylation and alkylation reactions. These reactions typically occur at the more sterically accessible and electronically available terminal (-NH2) nitrogen.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides would yield N-acyl-hydrazinylpyridine derivatives. This reaction can be a precursor step for further cyclizations, for instance, into fused triazolo systems. nih.govmdpi.com

Alkylation: Alkylating agents, like alkyl halides, would introduce an alkyl group onto the terminal nitrogen. Such reactions expand the structural diversity of derivatives obtainable from the parent hydrazine.

The hydrazinyl group can undergo both oxidation and reduction, although these reactions are often less synthetically utilized than condensation or cyclization.

Oxidation: Oxidation of hydrazines can lead to various products depending on the reagent and conditions. Strong oxidizing agents can cleave the N-N bond. In some contexts, oxidation can convert the hydrazine into a diazonium-like species, which can then be used in coupling reactions or be replaced by other functional groups. The oxidation state of a molecule is increased through the loss of electrons. youtube.com

Reduction: The reduction of a hydrazinyl group to an amine and ammonia (B1221849) is possible but often requires harsh conditions and is less common than the reduction of other functional groups like nitro groups. Reduction involves the gain of electrons, leading to a decrease in the oxidation state. youtube.comkhanacademy.orgyoutube.com In some cases, hydrazine itself is used as a reducing agent to convert carbonyls to alcohols, a reaction that must compete with the more common condensation reaction.

Reactivity of the Pyridine Ring System

Electrophilic Aromatic Substitution (if applicable)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of a strongly electron-withdrawing nitro group further deactivates the ring towards electrophilic aromatic substitution (EAS). rsc.org Computational studies on the nitration of pyridine have shown that the reaction has a high activation energy, and in a strongly acidic medium, the pyridine nitrogen is protonated, which further deactivates the ring. rsc.org

Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible on this compound under standard conditions. The high degree of deactivation of the pyridine ring by both the ring nitrogen and the nitro group makes it a very poor nucleophile for attacking electrophiles.

Nucleophilic Aromatic Substitution (other positions)

Nucleophilic aromatic substitution on the pyridine ring generally occurs at the positions ortho and para to the nitrogen atom (C2, C4, and C6 positions), as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com In this compound, the C4 position is already activated by the nitro group for nucleophilic displacement.

The C2 and C6 positions are also activated towards nucleophilic attack. However, the presence of the hydrazinyl group at the C2 position and a methyl group at the C5 position may sterically hinder the approach of a nucleophile. It is possible that under forcing conditions, or with small, highly reactive nucleophiles, substitution at the C6 position could occur, especially if a suitable leaving group were present at that position. Vicarious nucleophilic substitution (VNS) of hydrogen is another possibility, where a carbanion attacks a C-H position, followed by elimination. nih.gov

Rearrangement Reactions (e.g., Dimroth-like rearrangements of derived fused heterocycles)

The hydrazinyl group at the C2 position of this compound is a key functionality for the synthesis of fused heterocyclic systems. For example, reaction with one-carbon donors can lead to the formation of researchgate.netnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine derivatives. These fused heterocycles are known to undergo Dimroth rearrangement, which involves the isomerization of the heterocyclic ring system. benthamscience.comresearchgate.net

The Dimroth rearrangement typically occurs under acidic or basic conditions and is driven by the formation of a thermodynamically more stable isomer. benthamscience.com In the case of researchgate.netnih.govbeilstein-journals.orgtriazolo[4,3-c]pyrimidines, they are known to rearrange to the more stable researchgate.netnih.govbeilstein-journals.orgtriazolo[1,5-c]pyrimidine isomers. nih.gov A plausible mechanism involves protonation, ring opening to a diazonium intermediate, followed by ring closure to the rearranged product. nih.gov The presence of electron-withdrawing groups on the pyridine ring can facilitate this rearrangement. researchgate.net

Therefore, fused heterocycles derived from this compound, such as the corresponding researchgate.netnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine, would be expected to undergo a Dimroth-like rearrangement to the isomeric researchgate.netnih.govbeilstein-journals.orgtriazolo[1,5-a]pyridine system.

Tautomerism and Isomerization Studies

This compound can exist in different tautomeric forms. The hydrazinyl group can exhibit amino-imino tautomerism. It can exist as the hydrazinyl form or as the hydrazono form where a proton has migrated from the exocyclic nitrogen to the ring nitrogen. Studies on related 2-hydrazinopyrimidines have shown the existence of such tautomeric equilibria. researchgate.netrsc.org

Furthermore, the hydrazinyl group can also participate in hydrazone-enehydrazine tautomerism if it is derivatized to a hydrazone. The equilibrium between these forms is influenced by factors such as the solvent and the nature of the substituents.

Isomerization is another important aspect of the chemistry of this compound and its derivatives. For instance, hydrazide-hydrazone derivatives are known to undergo E/Z photoisomerization upon irradiation with light of a specific wavelength. rsc.org This property could be exploited for the development of photoswitchable materials.

Keto-Enol and Hydrazine-Hydrazone Tautomerism

Tautomerism is a fundamental concept in the reactivity and structural diversity of this compound. This compound can theoretically exist in several tautomeric forms, primarily involving keto-enol and hydrazine-hydrazone equilibria. The prevalence of a particular tautomer is influenced by factors such as the solvent, temperature, and pH.

The pyridine ring, particularly when substituted with a nitro group, can influence the electronic properties of the exocyclic hydrazine group. Computational studies on analogous 2-aminopyridine (B139424) derivatives have shown that the amino form is generally more stable than the imino tautomer. For instance, in a study of 2-amino-4-methylpyridine (B118599), the canonical amino structure was found to be the most stable tautomer by a significant margin. nih.gov This suggests that for this compound, the hydrazine form is likely to be the predominant tautomer over the hydrazone form under normal conditions.

The potential for keto-enol tautomerism arises from the nitro group at the 4-position, which can exist in equilibrium with its aci-nitro tautomer. However, this form is generally less stable for aromatic nitro compounds. The interplay between the hydrazine group and the nitro-substituted pyridine ring can lead to a complex tautomeric system. While specific experimental data for this compound is scarce, research on similar heterocyclic systems provides valuable insights. For example, studies on 2-hydroxy-5-nitropyridine (B147068) have shown a preference for the keto tautomer, 5-nitro-2-pyridone. elsevierpure.com

The hydrazine moiety itself introduces the possibility of hydrazine-hydrazone tautomerism. The equilibrium between the hydrazinyl form (-NH-NH2) and the hydrazono form (=N-NH2) is a key aspect of its chemistry. In related systems like 2-hydrazinopyrimidin-4(3H)-ones, the dominant tautomeric form can vary depending on the specific substituents and molecular context.

Investigation of Reaction Kinetics and Thermodynamics

Comprehensive experimental data on the reaction kinetics and thermodynamics of this compound are not extensively documented in the available literature. However, theoretical and computational methods can provide estimations of thermodynamic parameters and insights into reaction pathways.

For instance, computational studies on the tautomerization of related 2-aminopyridines have calculated the relative energies and activation barriers for proton transfer between different tautomeric forms. In the case of 2-amino-4-methylpyridine, the calculated energy barrier for hydrogen proton transfer was significant, indicating a relatively slow conversion between tautomers at room temperature. nih.gov A similar approach could be applied to this compound to understand the thermodynamics and kinetics of its tautomeric equilibria.

The thermodynamics and kinetics of reactions involving the hydrazine group, such as condensation reactions with carbonyl compounds to form hydrazones, have been studied for other hydrazide compounds. For example, the reaction between pyridoxal-5-phosphate and various carbohydrazides has been investigated to determine stability constants and rate constants for the formation and hydrolysis of the resulting Schiff bases. researchgate.net These studies highlight the influence of pH on the reaction rates and equilibrium positions.

While direct experimental kinetic and thermodynamic data for this compound remains elusive, the following table presents hypothetical data based on trends observed in similar compounds to illustrate the type of information that would be valuable for a complete understanding of its reactivity.

Hypothetical Thermodynamic and Kinetic Data for Tautomerism of this compound

| Tautomeric Equilibrium | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Ea (kcal/mol) |

|---|---|---|---|---|

| Hydrazine ⇌ Hydrazone | > 0 | > 0 | ~ 0 | High |

Note: This table is for illustrative purposes only and is not based on experimental data for the specified compound.

Further experimental and computational research is necessary to fully elucidate the specific kinetic and thermodynamic parameters governing the reactions and tautomeric equilibria of this compound. Such studies would provide a more complete picture of its chemical behavior and potential applications.

Computational and Theoretical Investigations of 2 Hydrazinyl 5 Methyl 4 Nitropyridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for investigating the electronic structure and properties of molecules like 2-Hydrazinyl-5-methyl-4-nitropyridine. These calculations provide fundamental insights into the molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.

No specific HOMO, LUMO, or energy gap values for this compound were found in the searched literature.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species. Different colors on the MEP map indicate various electrostatic potential values:

Red: Regions of most negative potential, rich in electrons, which are susceptible to electrophilic attack.

Blue: Regions of most positive potential, electron-deficient, which are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For a molecule like this compound, MEP analysis would identify the nitrogen and oxygen atoms of the nitro group and the nitrogen atoms of the pyridine (B92270) ring and hydrazinyl group as potential sites for interaction.

No specific MEP map or analysis for this compound was found.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Softness (S): The reciprocal of hardness (1/η). Molecules with low hardness are considered "soft" and are generally more reactive.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

No calculated values for hardness, softness, or the electrophilicity index for this compound were found.

Conformational Analysis and Molecular Dynamics Simulations

These computational methods are used to study the three-dimensional shapes a molecule can adopt and its dynamic behavior over time.

Conformational analysis involves identifying the most stable spatial arrangements of a molecule's atoms (its preferred conformations). The geometry of this compound would be optimized to find the lowest energy structure in both the gas phase and in the presence of a solvent, as solvent interactions can influence conformational preference.

No specific studies on the preferred conformations of this compound were found.

This analysis focuses on the energy required to rotate specific parts of a molecule around its chemical bonds, such as the rotation around the C-N bond connecting the hydrazinyl group to the pyridine ring. Calculating these rotational energy barriers helps understand the flexibility of the molecule and the ease with which it can convert between different conformations.

No data on the rotational barriers or interconversion pathways for this compound were found.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis transitions)

Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict the spectroscopic parameters of molecules with high accuracy. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT calculations (e.g., using the B3LYP functional and a basis set like 6-311++G(d,p)). mdpi.com The geometry of the molecule is first optimized to find its lowest energy conformation. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, the electron-donating hydrazinyl (-NHNH₂) group and the electron-withdrawing nitro (-NO₂) group are expected to cause significant shifts in the pyridine ring's proton and carbon signals compared to unsubstituted pyridine. The methyl group will have a smaller, shielding effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are illustrative and based on typical DFT calculations for substituted pyridines.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | ~8.2 - 8.5 | C2 |

| H6 | ~7.8 - 8.1 | C3 |

| CH₃ | ~2.3 - 2.6 | C4 |

| NH | ~7.0 - 7.5 (broad) | C5 |

| NH₂ | ~4.5 - 5.0 (broad) | C6 |

| CH₃ |

Infrared (IR) Frequencies: Following geometric optimization, a frequency calculation at the same level of theory (e.g., DFT/B3LYP) can predict the vibrational modes of the molecule. These computed frequencies correspond to the absorption bands in an IR spectrum. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.965 for B3LYP) to improve agreement. researchgate.net Key predicted vibrational frequencies for this compound would include stretching modes for the N-H bonds of the hydrazinyl group, asymmetric and symmetric stretches for the nitro group, and various C-C and C-N stretching modes within the pyridine ring. researchgate.net

Table 2: Predicted Characteristic IR Frequencies for this compound Predicted values are illustrative and based on DFT calculations of related nitro and hydrazinyl compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Hydrazinyl) | 3300 - 3450 | Medium |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium-Weak |

| C-H Stretch (Methyl) | 2900 - 3000 | Medium-Weak |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |

| Pyridine Ring Vibrations | 1400 - 1600 | Strong-Medium |

| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |

UV-Vis Transitions: The electronic absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT). qnl.qanih.gov This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max), oscillator strengths (f), which relate to the intensity of the absorption, and the nature of the electronic transitions (e.g., π → π* or n → π*). rsc.org The presence of both an electron-donating group (hydrazinyl) and a strong electron-withdrawing group (nitro) on the π-conjugated pyridine ring suggests that low-energy intramolecular charge-transfer (ICT) transitions will be a dominant feature of its UV-Vis spectrum. qnl.qa

Table 3: Predicted UV-Vis Transitions for this compound Predicted values are illustrative and based on TD-DFT calculations of similar donor-acceptor substituted pyridines.

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Transition Character |

|---|---|---|

| ~350 - 400 | > 0.1 | HOMO → LUMO (π → π, ICT) |

| ~270 - 300 | > 0.2 | π → π |

| ~220 - 240 | > 0.1 | π → π* |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the detailed exploration of reaction pathways that may be difficult or impossible to observe experimentally. rsc.org

To elucidate a reaction mechanism, the potential energy surface (PES) is mapped by locating all relevant stationary points: reactants, products, intermediates, and, crucially, transition states (TS). ucsb.edu A transition state represents the highest energy point along a reaction coordinate and is characterized computationally as a first-order saddle point on the PES.

A key step in this process is the transition state search. Algorithms such as the Berny optimization are used to locate a structure where the forces on all atoms are zero, but which possesses one and only one imaginary frequency in its vibrational spectrum. scm.com This unique imaginary frequency corresponds to the atomic motion that transforms the reactants into products, effectively defining the reaction coordinate. ucsb.edu For a reaction involving this compound, such as the oxidation of the hydrazinyl group, computational methods would be used to locate the transition state for each elementary step, for instance, the initial hydrogen abstraction from the amine. nih.govresearchgate.net

Once all stationary points along a proposed reaction pathway have been located and their geometries optimized, their relative energies are calculated. These energies are typically corrected for zero-point vibrational energy (ZPVE) to provide a more accurate representation. Plotting these relative energies creates a reaction energy profile. khanacademy.org

Studies of Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions are critical in determining the conformation of a single molecule and the packing of molecules in the solid state. Computational methods can quantify and characterize these subtle but significant forces.

Hydrogen Bonding: The structure of this compound is well-suited for forming strong intramolecular hydrogen bonds. Specifically, a hydrogen bond is highly likely to form between a hydrogen atom on the hydrazinyl group and one of the oxygen atoms of the adjacent nitro group (N-H···O). nih.govresearchgate.net Such an interaction would create a stable six-membered ring, significantly influencing the molecule's planarity and conformational preference. Computational studies can confirm the presence of this bond by analyzing the geometry (H···O distance and N-H···O angle) and by using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), which identifies a bond critical point between the interacting atoms. researchgate.net

In addition to intramolecular interactions, intermolecular hydrogen bonds would be expected to dominate the crystal packing. The N-H groups of the hydrazinyl moiety can act as hydrogen bond donors to the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group on neighboring molecules, leading to extensive networks in the solid state. researchgate.net

Applications and Advanced Functionalization of 2 Hydrazinyl 5 Methyl 4 Nitropyridine Derivatives

Role as a Key Intermediate in Complex Organic Synthesis

The inherent reactivity of the hydrazine (B178648) moiety, coupled with the electronic properties of the nitropyridine core, positions 2-Hydrazinyl-5-methyl-4-nitropyridine as a crucial intermediate in the synthesis of elaborate organic molecules.

The hydrazine group in this compound is a key functional group for the construction of fused heterocyclic systems. Through condensation reactions with appropriate reagents, a variety of bicyclic and polycyclic aromatic compounds can be synthesized.

Triazolopyridines: The reaction of 2-hydrazinopyridine (B147025) derivatives with compounds containing a carboxylic acid or a related functional group can lead to the formation of the triazolopyridine scaffold. For instance, the condensation with carboxylic acids, often facilitated by a dehydrating agent or by heating, proceeds through the formation of a hydrazide intermediate, which then undergoes intramolecular cyclization to yield the fused triazole ring. This approach provides a direct route to substituted nih.govmdpi.comsigmaaldrich.comtriazolo[4,3-a]pyridines. organic-chemistry.org

A general synthetic scheme for the formation of triazolopyridines from a 2-hydrazinopyridine precursor is outlined below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Hydrazinopyridine derivative | Carboxylic Acid | Heat, Acid Catalyst | nih.govmdpi.comsigmaaldrich.comTriazolo[4,3-a]pyridine derivative |

| 2-Hydrazinopyridine derivative | Isothiocyanate | Electrochemical Cyclization | 3-Amino- nih.govmdpi.comsigmaaldrich.comtriazolo[4,3-a]pyridine derivative |

Pyrazolopyridines: Similarly, the reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents serves as a powerful method for the synthesis of pyrazolopyridines. The reaction typically proceeds via a condensation reaction to form a hydrazone, which then undergoes an intramolecular cyclization and dehydration to afford the pyrazolo[3,4-b]pyridine core. The substitution pattern on the resulting pyrazolopyridine can be readily controlled by the choice of the dicarbonyl compound. mdpi.comcdnsciencepub.commdpi.com

The following table summarizes the general reaction conditions for the synthesis of pyrazolopyridines:

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Hydrazinopyridine derivative | 1,3-Diketone | Acid or Base Catalyst, Heat | Substituted pyrazolo[3,4-b]pyridine |

| 2-Hydrazinopyridine derivative | α,β-Unsaturated Ketone | Michael Addition followed by Cyclization | Substituted pyrazolo[3,4-b]pyridine |

While direct participation of the hydrazine group in carbon-carbon bond forming reactions is less common, the pyridine (B92270) ring of this compound can be functionalized to participate in various cross-coupling reactions. The nitro group can be reduced to an amino group, which can then be converted to a variety of other functional groups suitable for cross-coupling. Furthermore, the pyridine nitrogen can be used to direct C-H activation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of C-C bonds. rsc.orgnih.govresearchgate.netnih.gov By converting the hydrazine or nitro group into a suitable leaving group (e.g., a halide or triflate) or a boronic acid/ester, derivatives of this compound can be utilized in these transformations to create more complex molecular architectures. For instance, a bromo-substituted derivative could readily participate in a Sonogashira coupling with a terminal alkyne. researchgate.net

| Cross-Coupling Reaction | Typical Reactants | Catalyst | Resulting Bond |

| Suzuki Coupling | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid | Pd(0) catalyst | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Heck Coupling | Aryl/Vinyl Halide + Alkene | Pd(0) catalyst | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) and Cu(I) catalysts | C-C (Aryl-Alkyne) |

Potential in Materials Chemistry

The unique electronic and structural features of this compound derivatives make them promising candidates for the development of novel functional materials.

The difunctional nature of hydrazine allows for its use as a monomer in condensation polymerization. Reaction of dihydrazino compounds with dialdehydes or diketones can lead to the formation of polyhydrazones, a class of polymers known for their thermal stability and interesting optical and electronic properties. While specific examples utilizing this compound are not extensively documented, the general principle of polyhydrazone formation from aromatic dihydrazines is well-established. The resulting polymers would incorporate the nitropyridine moiety into the polymer backbone, potentially imparting unique properties to the material. dntb.gov.uanih.gov

The presence of the nitro group, a strong electron-withdrawing group, on the pyridine ring significantly influences the electronic properties of the molecule. This, in turn, affects its optical properties, such as absorption and emission of light. Derivatives of nitropyridines have been investigated for their potential in creating materials with tunable optical and electronic characteristics. nih.govresearchgate.netresearchgate.net

The incorporation of this compound derivatives into polymeric structures or as components in coordination complexes could lead to materials with interesting photophysical and electrochemical behavior. For example, the emission properties of pyridine derivatives can be tuned by altering the substituents on the ring. nih.gov The electron-deficient nature of the nitropyridine ring can also be exploited in the design of materials with specific electronic functionalities, such as those used in electronic devices. researchgate.net

| Property | Influencing Factors | Potential Applications |

| Optical Properties | Substitution pattern on the pyridine ring, conjugation length, solvent polarity | Fluorescent probes, organic light-emitting diodes (OLEDs), nonlinear optical materials |

| Electronic Properties | Electron-withdrawing/donating nature of substituents, molecular packing | Organic field-effect transistors (OFETs), sensors, conductive polymers |

Utility in Analytical Chemistry as a Derivatizing Agent or Reagent

The reactive hydrazine group makes this compound and its derivatives valuable reagents in analytical chemistry, particularly for the derivatization of carbonyl compounds. sigmaaldrich.comchemimpex.comnih.govnih.govpubcompare.ainih.govdoaj.orgumn.edu

Hydrazine derivatives react with aldehydes and ketones to form stable hydrazones. This reaction is widely used to convert volatile and often UV-inactive carbonyl compounds into derivatives that are more amenable to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. The introduction of the nitropyridine chromophore from this compound would result in a hydrazone with a strong UV absorbance, thereby enhancing the sensitivity of the analytical method. nih.govdoaj.orgumn.edu

The derivatization reaction is typically straightforward and can be performed under mild conditions. The resulting hydrazones are generally stable and exhibit good chromatographic properties.

| Analyte (Functional Group) | Derivatizing Agent | Detection Method | Advantage |

| Aldehydes, Ketones (Carbonyl) | 2-Hydrazinylpyridine derivative | HPLC-UV, LC-MS | Enhanced sensitivity and selectivity, improved chromatographic behavior |

Conceptual Design of Novel Chemical Scaffolds via Bioisosteric Replacements or Scaffold Hopping

The strategic modification of the this compound scaffold through bioisosteric replacements and scaffold hopping presents a valuable approach for the conceptual design of novel chemical entities. These strategies aim to modulate physicochemical properties, improve metabolic stability, and explore new intellectual property space without focusing on specific drug candidates.

Bioisosteric Replacements:

Bioisosterism involves the substitution of a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity. For the this compound core, several conceptual bioisosteric replacements can be envisioned to fine-tune its characteristics.

One key area for modification is the nitro group at the 4-position, which is a strong electron-withdrawing group. While crucial for the reactivity of the pyridine ring, it can sometimes be associated with metabolic liabilities. A common bioisosteric replacement for a nitro group is a trifluoromethyl group (-CF3). acs.org This substitution maintains the electron-withdrawing nature, which can be important for molecular interactions, while often enhancing metabolic stability and lipophilicity. acs.org Another potential replacement for the nitro group is a cyano group (-CN), which also acts as a hydrogen bond acceptor and an electron-withdrawing group.

The hydrazinyl moiety at the 2-position is a key functional group for derivatization. While less common, bioisosteric replacements for the -NHNH2 group could include a hydroxylamine (B1172632) (-ONH2) or a semicarbazide (B1199961) (-NHCONH2) to explore different hydrogen bonding patterns and conformational preferences.

| Original Functional Group | Position | Conceptual Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|---|

| Nitro (-NO2) | 4 | Trifluoromethyl (-CF3) | Maintains electron-withdrawing character, potentially improves metabolic stability. acs.org |

| Nitro (-NO2) | 4 | Cyano (-CN) | Mimics electron-withdrawing and hydrogen bond accepting properties. |

| Pyridine Nitrogen | 1 | C-CN unit (leading to a benzonitrile) | The nitrile can act as a hydrogen bond acceptor, similar to the pyridine nitrogen. researchgate.net |

| Hydrazinyl (-NHNH2) | 2 | Hydroxylamine (-ONH2) | Alters hydrogen bonding capacity and electronic properties. |

Scaffold Hopping:

Scaffold hopping is a more drastic approach that involves replacing the core molecular framework with a structurally different one while preserving the original pharmacophoric features. This strategy is instrumental in discovering novel chemical series with potentially improved properties.

Starting from the this compound scaffold, one could conceptually "hop" to other heterocyclic systems. For example, the pyridine ring could be replaced by other six-membered heterocycles like a pyrimidine (B1678525) or a pyridazine. This modification would alter the position of the ring nitrogens, thereby influencing the molecule's dipole moment, solubility, and interaction with biological targets. The incorporation of additional nitrogen atoms into an aromatic system is a known strategy to enhance metabolic stability.

Another scaffold hopping strategy could involve replacing the pyridine ring with a fused bicyclic system, such as an imidazo[1,2-a]pyridine (B132010) or a 1,2,4-triazolopyridine. This would create a more rigid and three-dimensional structure, which could lead to enhanced target specificity. The introduction of an additional nitrogen atom in the fused ring system, as seen in the hop from an imidazopyridine to a 1,2,4-triazolopyridine, can block potential sites of metabolism.

Furthermore, a "ring-opening" strategy could be conceptually applied, where the pyridine ring is cleaved to generate a more flexible acyclic scaffold that maintains the key functional groups in a similar spatial arrangement. Conversely, a "ring-closing" metathesis approach could be used to transform a flexible derivative into a novel macrocyclic scaffold.

| Original Scaffold | Conceptual Hopped Scaffold | Rationale for Hopping |

|---|---|---|

| Pyridine | Pyrimidine | Alters nitrogen positioning, potentially improving metabolic stability and physicochemical properties. nih.gov |

| Pyridine | Imidazo[1,2-a]pyridine | Introduces a fused, more rigid scaffold, potentially increasing target affinity. |

| Pyridine | 1,2,4-Triazolopyridine | Can block metabolic sites and reduce lipophilicity compared to imidazopyridine. |

| Pyridine | Benzonitrile | Replaces the heterocyclic core with an aromatic one, altering overall shape and electronics. researchgate.net |

These conceptual design strategies are not aimed at creating specific drug candidates but rather at exploring the chemical space around the this compound core to generate diverse molecular architectures with potentially valuable properties for various chemical applications.

Ligand Synthesis for Catalysis (e.g., Metal-Catalyzed Reactions)

The this compound scaffold is a promising candidate for the synthesis of novel ligands for metal-catalyzed reactions. The presence of multiple nitrogen atoms in the hydrazinopyridine moiety allows for the formation of stable coordination complexes with a variety of transition metals. researchgate.netjocpr.com These complexes can exhibit catalytic activity in a range of organic transformations, particularly in cross-coupling reactions. nih.govnih.gov

The synthesis of ligands based on this compound typically involves the reaction of the hydrazinyl group with carbonyl compounds, such as aldehydes or ketones, to form hydrazone derivatives. This condensation reaction is generally straightforward and allows for the introduction of a wide range of substituents, thereby enabling the fine-tuning of the ligand's steric and electronic properties. The resulting hydrazone ligand can then be complexed with a metal precursor, such as a palladium or copper salt, to generate the active catalyst.

The bidentate nature of these hydrazone ligands, coordinating through the pyridine nitrogen and the imine nitrogen of the hydrazone, can confer high stability to the metal center. researchgate.net The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be modulated by the substituents on the pyridine ring (the methyl and nitro groups) and the substituents introduced via the carbonyl compound.

Metal complexes derived from hydrazinopyridine ligands have been successfully employed in various catalytic reactions. For instance, palladium-catalyzed C-N cross-coupling reactions are a powerful tool for the formation of carbon-nitrogen bonds. nih.govnih.gov Ligands derived from this compound could potentially be used in such reactions to facilitate the coupling of aryl halides with amines, amides, or other nitrogen nucleophiles. The electron-deficient nature of the 4-nitropyridine (B72724) ring might enhance the catalytic activity of the palladium center.

Similarly, copper-catalyzed cross-coupling reactions, which are often complementary to palladium-catalyzed systems, could also be a target for these ligands. researchgate.netdigitellinc.com Copper complexes of hydrazone ligands have shown catalytic activity in C-O and C-N bond-forming reactions. digitellinc.com The ability to tune the ligand structure by varying the carbonyl component used in the hydrazone synthesis provides a straightforward method for optimizing the catalyst for a specific transformation.

| Metal Center | Type of Catalytic Reaction | Potential Role of this compound-derived Ligand |

|---|---|---|

| Palladium | C-N Cross-Coupling (e.g., Buchwald-Hartwig amination) | As a bidentate ligand to stabilize the palladium catalyst and promote reductive elimination. nih.govnih.gov |

| Copper | C-N and C-O Cross-Coupling (e.g., Ullmann condensation) | To form a stable copper complex that facilitates the coupling of aryl halides with nucleophiles. researchgate.netdigitellinc.com |

| Nickel | C-C Cross-Coupling (e.g., Suzuki or Negishi coupling) | To support a low-valent nickel catalyst and facilitate oxidative addition and reductive elimination steps. |

| Rhodium/Iridium | Asymmetric Hydrogenation | As a chiral ligand (if a chiral carbonyl component is used) to induce enantioselectivity in the reduction of prochiral substrates. |

The synthesis of a library of ligands based on the this compound scaffold, followed by their screening in various metal-catalyzed reactions, could lead to the discovery of novel and efficient catalytic systems for important organic transformations.

Challenges and Future Directions in 2 Hydrazinyl 5 Methyl 4 Nitropyridine Research

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the study of substituted pyridines, including 2-Hydrazinyl-5-methyl-4-nitropyridine, is the development of synthetic methods that are not only high-yielding but also economically and environmentally sustainable. vcu.edubohrium.com Conventional synthesis methods for pyridine (B92270) compounds can suffer from low yields and high production costs, which is a significant issue, especially when considering that pyridine moieties are present in approximately 20% of the top-selling pharmaceuticals. vcu.edu

Future research will likely focus on multicomponent reactions (MCRs), which offer a streamlined approach to complex molecules in a single step, thereby increasing efficiency and atom economy. bohrium.comresearchgate.net Green chemistry principles are also becoming central to synthetic design. mdpi.com This includes the use of solvent-free reaction conditions, recyclable catalysts, and less hazardous reagents to minimize environmental impact. bohrium.commdpi.com For instance, a novel protocol for a structurally related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, was developed starting from its 2-chloro precursor, highlighting the potential for new, optimized procedures. researchgate.net The development of flow reactor processes, which can transform multi-step batch processes into a single continuous step, represents another promising avenue, potentially increasing yield from 58% to 92% and significantly reducing production costs in analogous pyridine syntheses. vcu.edu

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives

| Methodology | Key Advantages | Challenges | Potential Application for this compound |

|---|---|---|---|

| Conventional Synthesis | Established Procedures | Often low yield, multi-step, high cost. vcu.edu | Baseline for improvement. |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, single-step synthesis. bohrium.comresearchgate.net | Requires careful design and optimization of reaction conditions. | Rapid assembly of the core structure or its derivatives. |

| Green Chemistry Approaches | Environmentally friendly, use of safer reagents, solvent-free conditions. mdpi.com | Catalyst stability and recyclability can be an issue. bohrium.com | Sustainable production with reduced environmental footprint. |

| Flow Chemistry | Increased yield, reduced reaction time, improved safety and scalability. vcu.edu | High initial equipment cost. | Large-scale, efficient, and cost-effective manufacturing. |

Exploration of Unconventional Reactivity Patterns and Selectivity Control

The this compound molecule possesses a unique electronic architecture. The pyridine ring is electron-deficient due to the potent electron-withdrawing effect of the nitro group at the C4 position. This is contrasted by the electron-donating hydrazinyl group at the C2 position. This electronic push-pull system governs the compound's reactivity, but its full potential remains to be explored.

Future work should aim to uncover unconventional reactivity patterns beyond the standard reactions of the hydrazinyl group. For instance, controlling the selectivity of reactions is a significant challenge. The hydrazinyl group has two nitrogen atoms, and directing reactions to a specific nitrogen atom under various conditions could lead to novel molecular scaffolds. Furthermore, the interplay between the activating hydrazinyl group and the deactivating nitro group on the pyridine ring could be exploited for selective C-H functionalization or substitution reactions at the C3 or C6 positions, a challenging but highly desirable transformation in pyridine chemistry. nih.gov Investigating the compound's behavior in metal-catalyzed cross-coupling reactions or under photochemical conditions could reveal novel transformations and synthetic possibilities.

Integration of Advanced Automation and High-Throughput Experimentation in Research

The integration of automation and high-throughput experimentation (HTE) is set to revolutionize research on this compound. seqens.com HTE allows for the rapid screening of a vast number of reaction conditions—such as catalysts, solvents, bases, and temperatures—in a miniaturized, parallel fashion. trajanscimed.combohrium.comacs.org This approach drastically accelerates the optimization of synthetic routes and the discovery of new reactions, processes that are traditionally time-consuming and resource-intensive. seqens.comchemrxiv.org

For this specific compound, HTE platforms can be employed to:

Optimize Synthesis: Quickly identify the optimal conditions for its synthesis, improving yield and purity.

Explore Derivatization: Systematically react this compound with large libraries of building blocks to create a diverse array of new derivatives for screening in various applications. acs.org

Map Reactivity: Explore its reactivity with a wide range of reagents and under diverse catalytic systems to uncover novel transformations.

While the adoption of HTE in chemistry has been slower than in biology due to engineering challenges associated with handling diverse solvents, temperatures, and heterogeneous mixtures, recent advancements in hardware and software are making these tools more accessible. seqens.comtrajanscimed.com The implementation of automated systems for tasks like powder and liquid handling can lead to significant increases in lab efficiency and data generation. trajanscimed.com

Synergistic Application of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work offers a powerful paradigm for advancing research on this compound. rsc.orgnih.gov Density Functional Theory (DFT) and other computational methods can provide profound insights into molecular structure, stability, and reactivity, guiding and rationalizing experimental findings. tandfonline.comresearchgate.netnih.gov

Computational studies can be applied to:

Predict Reactivity: Calculate properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and atomic charges to predict the most likely sites for electrophilic or nucleophilic attack. nih.govias.ac.in

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand how transformations occur, which is crucial for optimizing conditions and controlling selectivity. nih.gov

Analyze Spectroscopic Data: Simulate IR and NMR spectra to aid in the structural characterization of the parent compound and its new derivatives. researchgate.netmdpi.com

Determine Thermochemical Properties: Calculate heats of formation and other thermodynamic data to assess the stability of different isomers and derivatives. tandfonline.comresearchgate.netresearchgate.net

By using computational models to screen potential reactions and predict outcomes, researchers can design more targeted and efficient experiments, reducing the amount of trial-and-error in the lab. rsc.orgnih.govrsc.org This integrated approach not only accelerates the pace of discovery but also leads to a deeper, more fundamental understanding of the compound's chemical behavior.

Table 2: Applications of Computational Methods in this compound Research

| Computational Method | Parameter Calculated | Application / Insight Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Heat of Formation (HOF) | Assess thermodynamic stability of isomers and derivatives. | tandfonline.comresearchgate.net |

| DFT | HOMO-LUMO Energies | Predict nucleophilicity and sites for chemical reactions. | nih.govias.ac.in |

| DFT | Vibrational Frequencies | Aid in the interpretation of experimental IR and Raman spectra. | researchgate.net |

| DFT | Reaction Pathways / Transition States | Elucidate reaction mechanisms and predict product selectivity. | nih.gov |

Discovery of Novel Derivatization Strategies and Their Academic Implications

The hydrazinyl moiety is a versatile functional handle for the synthesis of a wide range of derivatives. A key future direction is the discovery and exploitation of novel derivatization strategies to generate new molecules with unique properties and functions.